molecular formula C18H13FN4OS B10967112 3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10967112
M. Wt: 352.4 g/mol
InChI Key: RXIKNWDSKOBWDE-UHFFFAOYSA-N
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Description

3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazole ring, and a quinazolinone core. The presence of these functional groups endows the compound with a range of biological activities, making it a potential candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine with o-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at room temperature

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of cost-effective raw materials and efficient reaction conditions. The overall yield of the industrial synthesis process can reach up to 94%, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H13FN4OS/c19-15-7-3-1-5-12(15)10-22-11-13(9-20-22)23-17(24)14-6-2-4-8-16(14)21-18(23)25/h1-9,11H,10H2,(H,21,25)

InChI Key

RXIKNWDSKOBWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N3C(=O)C4=CC=CC=C4NC3=S)F

Origin of Product

United States

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